molecular formula C5H3BrClNO B12365718 3-bromo-2-chloro-3H-pyridin-6-one

3-bromo-2-chloro-3H-pyridin-6-one

Cat. No.: B12365718
M. Wt: 208.44 g/mol
InChI Key: ADABYTAXMMOING-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-3H-pyridin-6-one is a heterocyclic compound with the molecular formula C5H3BrClN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine and bromine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-chloro-3H-pyridin-6-one can be synthesized through several methods. One common approach involves the halogenation of 3-hydroxy-2-pyridone. The reaction typically uses bromine and chlorine as halogenating agents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-3H-pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-chloro-3H-pyridin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-3H-pyridin-6-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-3H-pyridin-6-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C5H3BrClNO

Molecular Weight

208.44 g/mol

IUPAC Name

3-bromo-2-chloro-3H-pyridin-6-one

InChI

InChI=1S/C5H3BrClNO/c6-3-1-2-4(9)8-5(3)7/h1-3H

InChI Key

ADABYTAXMMOING-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C(C1Br)Cl

Origin of Product

United States

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